molecular formula C12H10N4O3S2 B12487692 5-methyl-3-(1-methyl-1H-pyrazol-3-yl)-4-oxo-2-sulfanyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

5-methyl-3-(1-methyl-1H-pyrazol-3-yl)-4-oxo-2-sulfanyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B12487692
M. Wt: 322.4 g/mol
InChI Key: TWKJZPBEHOYBGI-UHFFFAOYSA-N
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Description

5-methyl-3-(1-methylpyrazol-3-yl)-4-oxo-2-sulfanylidene-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that features a unique combination of thieno[2,3-d]pyrimidine and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-(1-methylpyrazol-3-yl)-4-oxo-2-sulfanylidene-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thieno[2,3-d]pyrimidine derivatives with pyrazole derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-(1-methylpyrazol-3-yl)-4-oxo-2-sulfanylidene-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted thieno[2,3-d]pyrimidine compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-methyl-3-(1-methylpyrazol-3-yl)-4-oxo-2-sulfanylidene-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-3-(1-methylpyrazol-3-yl)-4-oxo-2-sulfanylidene-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid is unique due to its combination of thieno[2,3-d]pyrimidine and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H10N4O3S2

Molecular Weight

322.4 g/mol

IUPAC Name

5-methyl-3-(1-methylpyrazol-3-yl)-4-oxo-2-sulfanylidene-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C12H10N4O3S2/c1-5-7-9(21-8(5)11(18)19)13-12(20)16(10(7)17)6-3-4-15(2)14-6/h3-4H,1-2H3,(H,13,20)(H,18,19)

InChI Key

TWKJZPBEHOYBGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=S)N2)C3=NN(C=C3)C)C(=O)O

Origin of Product

United States

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